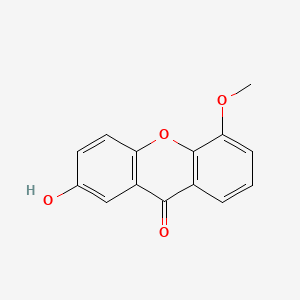

9H-Xanthen-9-one, 2-hydroxy-5-methoxy-

説明

Overview of Xanthones as a Privileged Chemical Scaffold in Contemporary Medicinal Chemistry Research

Xanthones, which are characterized by a tricyclic dibenzo-γ-pyrone framework (9H-xanthen-9-one), are recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to the ability of the xanthone (B1684191) core to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The rigid and planar nature of the xanthone nucleus allows for diverse substitutions, which can modulate its biological effects.

The range of biological activities associated with xanthone derivatives is extensive, encompassing anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. researchgate.netresearchgate.net The therapeutic potential of these compounds has spurred considerable research into both naturally occurring and synthetic xanthones. The heat-stable nature of the xanthone scaffold provides advantageous therapeutic effects in various pathological conditions, making it a subject of intense investigation. researchgate.net The core structure is amenable to various substitution patterns, which can elicit a wide array of biological responses, including anti-cytotoxic effects. researchgate.net This versatility makes xanthones an attractive starting point for the design and discovery of new drugs.

Rationale for Academic Investigation of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- and its Substituted Analogues

The specific focus of academic research on 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, stems from its natural occurrence in various medicinal plants and its potential biological activities. Phytochemical investigations have led to the isolation of this compound from several plant species, particularly within the genus Hypericum, which is known for its medicinal properties. ucl.ac.ukethernet.edu.et For instance, 2-hydroxy-5-methoxyxanthone has been identified in Hypericum androsaemum, Hypericum canariensis, and the whole plant of Hypericum sampsonii. ucl.ac.ukethernet.edu.etfrontiersin.org

The presence of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- in plants with a history of traditional medicinal use provides a strong rationale for its scientific investigation. Furthermore, research has been conducted to evaluate its cytotoxic effects. In one study, phytochemicals isolated from Hypericum roeperianum, including 2-hydroxy-5-methoxyxanthone, were evaluated for their cytotoxic activity against various cancer cell lines. researchgate.net The exploration of the anticancer potential of this specific xanthone makes it a molecule of interest for further research and development.

The investigation of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- and its substituted analogues is driven by the need to understand its mechanism of action and to potentially enhance its therapeutic properties. By synthesizing and evaluating related compounds, researchers can establish structure-activity relationships, which are crucial for the design of more potent and selective drug candidates. The simple oxygenated nature of this xanthone makes it an interesting scaffold for chemical modification to explore how different functional groups impact its biological profile.

Structure

3D Structure

特性

CAS番号 |

70786-46-8 |

|---|---|

分子式 |

C14H10O4 |

分子量 |

242.23 g/mol |

IUPAC名 |

2-hydroxy-5-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O4/c1-17-12-4-2-3-9-13(16)10-7-8(15)5-6-11(10)18-14(9)12/h2-7,15H,1H3 |

InChIキー |

CBMAAZVYXIBRLC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1OC3=C(C2=O)C=C(C=C3)O |

製品の起源 |

United States |

Synthesis and Chemical Modifications of 9h Xanthen 9 One, 2 Hydroxy 5 Methoxy and Analogues

Methodologies for the Chemical Synthesis of the 9H-Xanthen-9-one Core Structure

Several classical and modern synthetic routes are employed for the construction of the xanthone (B1684191) framework. These methods often involve the formation of a diaryl ether or a benzophenone (B1666685) intermediate followed by cyclization.

The Grover, Shah, and Shah (GSS) reaction is a classical and widely used method for the synthesis of hydroxyxanthones. nih.govsemanticscholar.org This method typically involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) in the presence of a condensing agent, such as zinc chloride in phosphoryl chloride. rsc.org The reaction proceeds through the formation of a benzophenone intermediate, which then undergoes cyclodehydration to yield the xanthone core. nih.govresearchgate.net Modifications to this method have been developed to improve yields and expand its substrate scope. For instance, the use of Eaton's reagent has been shown to be an effective alternative for promoting the reaction. researchgate.netresearchgate.net The GSS method is particularly useful for preparing xanthones with specific hydroxylation patterns, dictated by the choice of the starting salicylic acid and phenol. rsc.orginstras.com

Intramolecular acylation of diaryl ethers is another fundamental approach to the xanthone skeleton. This method involves the formation of a 2-aryloxybenzoic acid, which is then cyclized under acidic conditions to afford the xanthone. The Ullmann condensation is a common method for preparing the diaryl ether intermediate, typically by reacting a phenol with an ortho-halogenated benzoic acid in the presence of a copper catalyst. nih.gov Modern variations of the Ullmann reaction have been developed to proceed under milder conditions with improved yields. nih.gov Additionally, transition-metal-catalyzed intramolecular C-F arylation has been reported as a method to synthesize xanthones. researchgate.net A one-pot synthesis of xanthones has also been developed via the tandem coupling-cyclization of arynes and salicylates. nih.gov

A novel method for the synthesis of xanthones involves the oxidative cyclization of phenolic benzophenones mediated by ceric ammonium (B1175870) sulfate (B86663) (CAS). acs.orgnih.govacs.org This reaction provides a direct route to the xanthone core from readily available starting materials. researchgate.net The mechanism is believed to involve the formation of an aromatic radical cation, which then undergoes intramolecular cyclization. acs.org This method can lead to the formation of various products, including xanthones, 9H-xanthen-2,9(4aH)-diones, and spiro compounds, depending on the electronic nature and substitution pattern of the benzophenone. acs.orgnih.govacs.org

A variety of other cyclization and dehydration strategies have been employed for the synthesis of the 9H-xanthen-9-one core. The cyclodehydration of 2,2'-dihydroxybenzophenones is a direct method to form the xanthone ring. nih.gov Copper-catalyzed dehydrogenative cyclization and successive aromatization of cyclohexyl(2-hydroxyphenyl)methanone offers a highly atom-economic approach to the xanthone scaffold. researchgate.netnih.govfigshare.com One-pot Claisen condensation followed by O-cyclization has been developed as a mild and efficient method for the synthesis of 1,2-dihydroxanthones, which can be further converted to xanthones. rsc.org

Targeted Synthesis of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-

The synthesis of specifically substituted xanthones like 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, requires careful selection of starting materials and synthetic routes to control the regiochemistry of the functional groups.

The introduction of hydroxyl and methoxy (B1213986) groups at specific positions on the xanthone scaffold is typically achieved by using appropriately substituted precursors. For the synthesis of a 2-hydroxy-5-methoxy substituted xanthone, one could envision a strategy starting with a salicylic acid derivative and a phenol bearing the desired methoxy group, following a modified Grover, Shah, and Shah approach. The placement of the hydroxyl and methoxy groups on the final xanthone product is determined by their positions on the initial reactants.

Alternatively, functional group interconversions on a pre-formed xanthone nucleus can be employed. For instance, a methoxy group can be selectively demethylated to a hydroxyl group, or a hydroxyl group can be methylated. The biosynthesis of xanthones in plants often involves hydroxylations and methylations at specific positions, catalyzed by enzymes such as cytochrome P450 oxidases. mdpi.com While not a synthetic laboratory method, this highlights the importance of regioselective functionalization.

Optimization of Reaction Conditions and Precursor Selection

The efficient synthesis of the xanthone scaffold is paramount for accessing derivatives for further study. One-step syntheses, such as the coupling of arynes with substituted benzoates, have been optimized to improve yields and reduce side products. nih.gov The selection of precursors and reaction parameters like solvent, temperature, and catalyst are critical for success.

The reaction of o-(trimethylsilyl)phenyl triflate (an aryne precursor) with methyl salicylate (B1505791) derivatives in the presence of cesium fluoride (B91410) (CsF) has been systematically studied to optimize xanthone formation. nih.gov Key findings from optimization studies indicate that using 4 equivalents of CsF in tetrahydrofuran (B95107) (THF) at 65°C for 24 hours provides optimal conditions for the cyclization process. nih.gov The choice of fluoride source is critical; for instance, tetrabutylammonium (B224687) fluoride (TBAF) led to a faster reaction but favored an undesired proton abstraction product. nih.gov

Precursor selection, specifically the substitution pattern on the salicylate ring, significantly influences the reaction yield. Electron-donating groups, such as a methoxy substituent, have a pronounced effect. Research indicates that placing an electron-donating methoxy group at the 5-position of the methyl salicylate precursor results in the highest yield of the corresponding xanthone product. nih.gov This highlights the electronic effects governing the tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization that forms the xanthone core. nih.gov

| Precursor (Methyl Salicylate Derivative) | Aryne Precursor | Conditions | Product | Yield (%) | Reference |

| Methyl 5-methoxysalicylate | o-(trimethylsilyl)phenyl triflate | 4 eq. CsF, THF, 65°C, 24h | 2-Methoxyxanthone | 69 | nih.gov |

| Methyl 3-methoxysalicylate | o-(trimethylsilyl)phenyl triflate | 4 eq. CsF, THF, 65°C, 24h | 4-Methoxyxanthone | 65 | nih.gov |

| Methyl 4-methoxysalicylate | o-(trimethylsilyl)phenyl triflate | 4 eq. CsF, THF, 65°C, 24h | 3-Methoxyxanthone | 60 | nih.gov |

| Methyl 6-methoxysalicylate | o-(trimethylsilyl)phenyl triflate | 4 eq. CsF, THF, 65°C, 24h | 1-Methoxyxanthone | 35 | nih.gov |

| Methyl 5-fluorosalicylate | o-(trimethylsilyl)phenyl triflate | 4 eq. CsF, THF, 65°C, 24h | 2-Fluoroxanthone | 83 | nih.gov |

Derivatization and Structural Modification of the 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- Scaffold

The 9H-xanthen-9-one scaffold is a "privileged structure" that can be judiciously modified to interact with various biological targets. nih.govsciforum.net Starting from a core like 2-hydroxy-5-methoxy-9H-xanthen-9-one, a multitude of derivatives can be generated through targeted chemical transformations of its functional groups and aromatic rings.

Prenylated xanthones are a major group of naturally occurring xanthones, and the introduction of prenyl groups onto the synthetic scaffold is a key strategy for generating structural diversity and enhancing biological activity. nih.gov The synthesis typically begins with a hydroxyxanthone precursor. The prenylation reaction is a nucleophilic substitution where the hydroxyl group attacks a prenyl halide, such as prenyl bromide (3-methyl-2-butenyl bromide), in the presence of a base. nih.gov This results in an O-prenylated xanthone, which can be a final product or an intermediate for further cyclization. core.ac.uknih.gov

These open-chain prenylated derivatives can undergo subsequent acid-catalyzed cyclization to form additional heterocyclic rings, such as dihydropyran or dihydrofuran rings fused to the xanthone core. nih.gov Non-classical synthetic methodologies, including Microwave-Assisted Organic Synthesis (MAOS), have been successfully employed to accelerate these transformations. nih.gov

| Starting Material | Reagent | Reaction Type | Product Type | Reference |

| Hydroxyxanthone | Prenyl Bromide, Base | Nucleophilic Substitution | O-Prenylated Xanthone | nih.gov |

| Mono-oxyprenylated Xanthone | Acid Catalyst (e.g., Formic Acid) | Intramolecular Cyclization | Dihydropyranoxanthone | nih.gov |

| Dihydropyranoxanthone | Dehydrogenating Agent (e.g., DDQ) | Dehydrogenation | Pyranoxanthone | nih.gov |

Alkylation and acylation are fundamental strategies for modifying the xanthone scaffold, primarily targeting hydroxyl and amino substituents. O-alkylation of the phenolic hydroxyl group at the C-2 position of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- can be readily achieved. This reaction typically involves treating the hydroxyxanthone with an alkylating agent, such as dimethyl sulfate or diethyl sulfate, in the presence of a weak base like potassium carbonate. google.com This converts the hydroxyl group into an ether linkage, altering the compound's polarity and hydrogen bonding capacity. For instance, the methylation of 2-hydroxy-5-methoxybenzaldehyde, a related precursor, proceeds efficiently under these conditions. google.com Similar principles apply to the acylation of hydroxyl groups to form esters.

For aminated xanthone derivatives, N-acylation is a common modification. This involves treating the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide bond. These modifications can significantly impact the molecule's interaction with biological targets.

The introduction of halogen atoms onto the xanthone scaffold is a valuable tool in medicinal chemistry to modulate electronic properties and metabolic stability. researchgate.net Electrophilic aromatic substitution reactions can be employed to introduce chlorine, bromine, or iodine onto the electron-rich aromatic rings of the xanthone core.

For example, chloro-substituted hydroxyxanthones can be prepared via halogenation using N-chlorosuccinimide (NCS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). researchgate.net The regioselectivity of the halogenation is dictated by the existing substitution pattern on the xanthone. The hydroxyl and methoxy groups of the 2-hydroxy-5-methoxy-9H-xanthen-9-one scaffold would direct incoming electrophiles to specific positions on the aromatic rings. A versatile strategy for synthesizing halogenated xanthones involves the modular coupling of vanillin (B372448) derivatives with a dibromoquinone, where reaction conditions can be tuned to obtain different bromo-substituted heterocyclic isomers. researchgate.net

The incorporation of nitrogen-containing functional groups is a common strategy in drug design, as these groups can participate in hydrogen bonding and salt bridge formation, enhancing binding affinity to biological targets. sciforum.net Several chemical routes can be exploited to synthesize aminated xanthones.

One approach involves nucleophilic aromatic substitution (SNAr) on a xanthone bearing a suitable leaving group, such as a halogen. Another powerful method is reductive amination. sciforum.netnih.gov This strategy typically starts with a xanthone-carbaldehyde derivative, which is reacted with a primary or secondary amine to form an intermediate imine or enamine, followed by in-situ reduction (e.g., with sodium triacetoxyborohydride) to yield the aminated xanthone. nih.gov This method is advantageous due to high yields and one-pot conversions. sciforum.net For example, 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde can be reacted with a variety of cyclic amines like morpholine, piperazine (B1678402), or piperidine (B6355638) to produce a library of C-1 aminated derivatives. nih.gov

Annelation reactions involve the construction of a new ring fused to an existing molecular framework. In xanthone chemistry, this is a key strategy for creating more complex, polycyclic structures such as pyranoxanthones and benzoxanthones. nih.gov

A common route to pyranoxanthones begins with a prenylated xanthone precursor. nih.gov As described in section 2.3.1, an ortho-hydroxy-prenylated xanthone can undergo intramolecular cyclization. This reaction, often catalyzed by acid, results in the formation of a six-membered dihydropyran ring fused to the xanthone scaffold. Subsequent dehydrogenation can convert the dihydropyran ring into a pyran ring. nih.gov Another approach involves microwave-assisted annulation. For example, 3,6-dihydroxyxanthone can be synthesized from 2,2',4,4'-tetrahydroxy-benzophenone using a microwave-assisted, sodium acetate-catalyzed annulation reaction, demonstrating the formation of the core xanthone ring via cyclization. sc.edu

Spectroscopic and Advanced Analytical Characterization of 9h Xanthen 9 One, 2 Hydroxy 5 Methoxy and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption frequencies (in cm⁻¹) corresponding to the characteristic functional groups (such as hydroxyl, methoxy (B1213986), and carbonyl groups) of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- have not been reported.

While general principles of spectroscopic analysis for xanthone (B1684191) derivatives are well-established, the precise data is highly dependent on the specific substitution pattern on the xanthen-9-one core. Without experimental data for 2-hydroxy-5-methoxy-9H-xanthen-9-one, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular and crystal structures, including bond lengths, bond angles, and intermolecular interactions. For xanthone derivatives, X-ray crystallography is instrumental in understanding their conformation, planarity, and the influence of substituents on their solid-state packing.

The solid-state structure of xanthone derivatives is significantly influenced by the nature and position of their substituents. For 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, the hydroxyl and methoxy groups are expected to play a crucial role in directing the intermolecular interactions, primarily through hydrogen bonding. The hydroxyl group at the C-2 position is a potent hydrogen bond donor and can also act as an acceptor. This functionality is anticipated to lead to the formation of strong intermolecular hydrogen bonds, potentially with the carbonyl oxygen of an adjacent molecule or with the methoxy group, influencing the formation of dimers or extended polymeric chains in the crystal lattice.

The planarity of the xanthone core, combined with these hydrogen bonding interactions, often results in herringbone or pi-stacking arrangements, which are common packing motifs for planar aromatic molecules. The methoxy group at the C-5 position, while less influential in hydrogen bonding than the hydroxyl group, will affect the steric and electronic properties of the molecule, further guiding the crystal packing.

To provide a more concrete understanding of the potential crystallographic parameters for 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, the following table presents a hypothetical but representative set of data based on known crystal structures of similar xanthone derivatives. It is important to note that these values are illustrative and would require experimental validation through single-crystal X-ray diffraction analysis of the target compound.

| Parameter | Expected/Illustrative Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~7-10 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~900-1200 |

| Z | 4 |

| Key Intermolecular Interactions | O-H···O hydrogen bonding, π-π stacking |

Structure Activity Relationship Sar Studies of 9h Xanthen 9 One, 2 Hydroxy 5 Methoxy Analogues

Influence of Hydroxyl Group Position and Number on Biological Activity

The presence, number, and location of hydroxyl (-OH) groups on the xanthone (B1684191) scaffold are critical determinants of biological activity, particularly in the context of anticancer properties. pandawainstitute.com The hydroxyl group's ability to form hydrogen bonds is considered crucial for its interaction with protein receptors within cells. pandawainstitute.com

Studies on various cancer cell lines have demonstrated that the specific placement of hydroxyl groups dramatically alters cytotoxicity. For instance, against human breast cancer cells (T47D), a hydroxyl group at the C-3 position was found to be crucial for enhancing anticancer activity. ijcea.orgijcea.org In one study, 3-hydroxyxanthone was the most potent compound among six hydroxyxanthones tested, whereas 1-hydroxyxanthone (B191526) showed weaker activity than the unsubstituted xanthone core. ijcea.orgijcea.org Conversely, in studies against a human liver carcinoma cell line (HepG2), a hydroxyl group at the C-1 position increased anticancer activity, while substitution at the C-3 position did not significantly influence it. pandawainstitute.com The presence of a hydroxyl group at the C-1 position allows for the formation of an intramolecular hydrogen bond with the carbonyl group at C-9, which can influence the molecule's conformation and stability. nih.gov

The number of hydroxyl groups also plays a complex role. While it might be assumed that more hydroxyl groups lead to higher activity, this is not always the case. Research has shown that monohydroxyxanthone can exhibit more potent anticancer activity than di-, tri-, and tetrahydroxyxanthones. ijcea.orgijcea.org For example, against the T47D breast cancer cell line, the order of activity was found to be tetrahydroxyxanthone < dihydroxyxanthone < trihydroxyxanthone < monohydroxyxanthone (specifically, 3-hydroxyxanthone). ijcea.org However, in another study on liver cancer cells, 1,3,6,8-tetrahydroxyxanthone was identified as the most active agent among twenty-two hydroxyxanthones, even more potent than the standard drug doxorubicin (B1662922). pandawainstitute.com These findings highlight that the relationship between the number of hydroxyl groups and bioactivity is highly dependent on their specific positions and the biological target. pandawainstitute.com

| Compound | Position of -OH Group(s) | Anticancer Activity (IC50 in µM) vs. T47D Cells | Anticancer Activity (IC50 in µM) vs. HepG2 Cells |

| Xanthone | None | 194.34 ijcea.org | 85.3 pandawainstitute.com |

| 1-hydroxyxanthone | 1 | 248.82 ijcea.org | 43.2 pandawainstitute.com |

| 3-hydroxyxanthone | 3 | 100.19 ijcea.orgijcea.org | 85.3 pandawainstitute.com |

| 1,3-dihydroxyxanthone | 1, 3 | Stronger than xanthone ijcea.org | 71.4 pandawainstitute.com |

| 1,7-dihydroxyxanthone | 1, 7 | Not available | 13.2 pandawainstitute.com |

| 1,3,6-trihydroxyxanthone | 1, 3, 6 | Stronger than xanthone ijcea.org | Not available |

| 1,3,6,8-tetrahydroxyxanthone | 1, 3, 6, 8 | Not available | 9.18 pandawainstitute.com |

| 3,5,6,7-tetrahydroxyxanthone | 3, 5, 6, 7 | > 1000 ijcea.org | Not available |

Impact of Methoxy (B1213986) Group Position and Number on Biological Activity

The substitution of hydroxyl groups with methoxy (-OCH3) groups, or the introduction of methoxy groups at other positions, also significantly modulates the bioactivity of xanthones. Methoxy groups alter the electronic properties and lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with biological targets.

SAR studies have indicated that the position of methoxy groups is critical. For example, in a study comparing the activity of α-, β-, and γ-mangostins, it was evident that a methoxy group at position C-7 could negatively influence the inhibitory activity against cyclin-dependent kinase 4 (CDK4). nih.gov In some cases, the presence of methoxy groups is favorable. For instance, certain aminated xanthone derivatives with methoxy groups on the scaffold have shown potential as p53-activating agents. mdpi.com Molecular docking studies of one such compound predicted that its methoxy groups are oriented into a specific pocket of the MDM2 protein, forming interactions that strengthen its binding. mdpi.com

The number and pattern of methoxylation can also be a determining factor. A study on xanthine (B1682287) oxidase inhibitors isolated from Polygala sibirica identified a compound, 3-hydroxy-1,2,6,7,8-pentamethoxyxanthone, with inhibitory activity. nih.gov The specific arrangement of these five methoxy groups was key to its function. nih.gov

| Compound Name | Methoxy Group Position(s) | Observed Biological Effect |

| γ-mangostin analogue | C-7 | Negative influence on CDK4 inhibition nih.gov |

| Aminated xanthone 37 | Not specified | Methoxy groups interact with Leu26 and Leu54 residues of MDM2 protein mdpi.com |

| 3-hydroxy-1,2,6,7,8-pentamethoxyxanthone | C-1, C-2, C-6, C-7, C-8 | Xanthine oxidase inhibition nih.gov |

Role of Prenyl and Other Alkyl Substituents in Modulating Activity

Prenylation, the attachment of a five-carbon isoprenyl group, is a common modification in naturally occurring xanthones and is considered a pivotal functional group for enhancing biological activity, especially anticancer effects. nih.govresearchgate.net These lipophilic prenyl groups can facilitate the internalization of the molecule into cells and influence interactions with proteins. researchgate.netnih.gov

The position of the prenyl group is crucial. SAR studies consistently highlight C-8 as a key position for prenylation to confer potent bioactivity. mdpi.comnih.gov The introduction of a prenyl group to 1-hydroxyxanthone was shown to dramatically increase its anticancer activity against the MCF-7 breast cancer cell line. nih.gov Similarly, comparing γ-mangostin to other xanthones demonstrates that an isoprenyl moiety at C-8, combined with hydroxyl groups at C-1, C-3, and C-6, results in a highly potent compound. nih.gov In contrast, prenylation at position C-4 has been suggested to diminish the anticancer activity of xanthones. nih.gov

The number of prenyl groups can also increase the inhibitory activity of a xanthone. nih.gov For example, certain prenylated xanthones showed strong anticancer activity against HL-60 cells, indicating that the prenyl groups play an important role in growth inhibitory activity. nih.gov The introduction of a prenyl side chain via C-prenylation to a previously inactive 1-hydroxyxanthone was found to induce moderate growth inhibitory activity against the MCF-7 cell line. nih.govresearchgate.net This demonstrates that the addition of a lipophilic prenyl group can be a successful strategy for imparting bioactivity to an inactive scaffold. nih.gov

| Base Xanthone Scaffold | Prenyl Group Position | Effect on Biological Activity |

| 1-hydroxyxanthone | C-2 | Introduction of moderate growth inhibitory activity against MCF-7 cells nih.gov |

| General Xanthone Core | C-4 | Diminishing effect on anticancer activity nih.gov |

| General Xanthone Core | C-8 | Confers potent biological activity mdpi.comnih.gov |

| α-mangostin | C-1 | Dramatically increased anticancer activity against MCF-7 cells mdpi.com |

Effects of Halogenation and Other Aromatic Substitutions on Bioactivity

Halogenation, the introduction of halogen atoms (e.g., chlorine, bromine) onto the xanthone scaffold, is another synthetic modification used to alter biological activity. nih.gov Halogens can modify the electronic distribution and lipophilicity of the molecule, potentially leading to enhanced interactions with biological targets. researchgate.net

Naturally occurring chlorinated xanthones, such as lysolipins I and X, have been isolated from Streptomyces species and exhibit remarkable antibacterial activity. frontiersin.org Synthetic efforts have also explored halogenation. A study describing the synthesis of various halogenated xanthone derivatives found that 6-chloro-1-hydroxy-7-methyl-9H-xanthen-9-one was the most active compound tested against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). researchgate.net

Other aromatic substitutions also play a role. The introduction of an aminoalkoxy group at the C-3 position of a benzo[b]xanthone structure was found to be critical for potent anticancer activity against several cell lines. mdpi.com Furthermore, SAR studies on mangiferin (B1668620) derivatives showed that mono- or di-chloro benzylated derivatives displayed better inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B) than other groups, suggesting that halogenated aromatic substituents can enhance potency. mdpi.com

| Compound Type | Substitution | Position | Observed Biological Effect |

| Lysolipin I/X | Chlorine | Not specified | Antibacterial activity frontiersin.org |

| Synthetic Xanthone | 6-chloro, 7-methyl | C-6, C-7 | Most active against MCF-7 and MDA-MB-231 cells in its series researchgate.net |

| Benzo[b]xanthone | Dimethylamino | C-3 | Critical for anticancer activity mdpi.com |

| Mangiferin derivative | Chloro benzylation | C-3, C-6, or C-7 | Enhanced PTP1B inhibitory activity mdpi.com |

Stereochemical Considerations in Xanthone Bioactivity

When a xanthone derivative contains chiral centers, its stereochemistry can have a profound impact on its biological activity. nih.gov Different enantiomers or diastereomers of the same compound can exhibit significantly different potencies and selectivities, a phenomenon known as enantioselectivity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Naturally occurring chiral xanthones provide clear examples of this principle. Psorospermin, a natural fused tetracyclic xanthone with two stereogenic centers, possesses a (2R,3'R)-stereochemistry which is important for its bioactivity. nih.gov The specific configuration of its epoxydihydrofuran group is crucial for its in vivo activity. nih.gov

Synthetic chiral derivatives of xanthones (CDXs) allow for systematic studies into the effects of stereochemistry. nih.gov The growth inhibitory effect of certain CDXs on human tumor cell lines was found to be dependent on the stereochemistry of the molecule. up.pt In another example, studies on new acetophenones isolated from Cynanchum taiwanianum established the absolute configurations of different isomers (7R; 7"S, 7S; 7"S, and 7R; 7"R). nih.gov These different stereoisomers showed distinct biological activities; for instance, cynandione B (7R; 7"S) strongly inhibited the release of enzymes from neutrophils, demonstrating that the specific spatial arrangement is key to its function. nih.gov These findings underscore the importance of considering stereochemistry in the design and evaluation of bioactive xanthone analogues.

Computational and Theoretical Investigations of 9h Xanthen 9 One, 2 Hydroxy 5 Methoxy and Derivatives

Quantum Chemical Calculations (e.g., DFT, Semi-empirical Methods like AM1, PM3) for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic properties of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, which in turn govern its reactivity and interactions. Methods such as Density Functional Theory (DFT) and semi-empirical methods like Austin Model 1 (AM1) and Parameterized Model 3 (PM3) are employed to optimize the molecular geometry and calculate various electronic descriptors.

DFT studies, often using functionals like B3LYP with basis sets such as 6-31G*, provide detailed insights into the electronic landscape of the molecule. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For xanthone (B1684191) derivatives, this gap is instrumental in explaining their potential for charge transfer interactions.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 2-hydroxy-5-methoxyxanthone, the MEP would likely show negative potential around the carbonyl oxygen and the hydroxyl group, indicating these as sites for electrophilic attack, while regions of positive potential would be susceptible to nucleophilic attack. Furthermore, Mulliken atomic charges quantify the charge distribution on each atom, providing a more detailed picture of the molecule's polarity and its potential for electrostatic interactions.

Semi-empirical methods like AM1 are used for geometric optimization and are computationally less intensive than DFT, making them suitable for initial structural analysis and for generating descriptors for QSAR studies. These methods provide a good approximation of the molecular structure and electronic properties that influence biological activity.

Table 1: Representative Electronic Properties of Xanthone Derivatives from Quantum Chemical Calculations

| Property | Typical Calculated Value/Observation | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and binding interactions |

| Mulliken Charges | Negative on O atoms, variable on C atoms | Determines electrostatic interaction sites |

Note: The values presented are representative for xanthone derivatives and may vary for 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- depending on the specific computational method and basis set used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For xanthone derivatives, including those based on the 2-hydroxy-5-methoxy- scaffold, QSAR models have been developed to predict a range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. The process begins with a dataset of xanthone compounds with known biological activities (e.g., IC50 values). The three-dimensional structures of these molecules are optimized, often using semi-empirical methods like AM1, and a variety of molecular descriptors are calculated.

Statistical methods, such as multiple linear regression (MLR), are then used to build a QSAR model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested xanthone derivatives, thereby guiding the synthesis of more potent compounds.

Several classes of molecular descriptors have been found to be influential in the QSAR models of xanthone derivatives. These can be broadly categorized as electronic, steric, and hydrophobic descriptors.

Electronic Descriptors: These are often derived from quantum chemical calculations and include parameters like the net atomic charges on specific atoms (e.g., qC1, qC2), the dipole moment, and the HOMO-LUMO energies. For instance, studies have shown that the net atomic charges at certain positions on the xanthone core are critical for cytotoxic activity. nih.govresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule and can include parameters like molecular weight and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor that influences how a molecule distributes between aqueous and lipid environments, which is crucial for its pharmacokinetic properties.

A typical QSAR equation for a series of xanthone derivatives might look like: log(1/IC50) = c0 + c1(qC1) + c2(Dipole Moment) + c3*(logP) where the coefficients (c1, c2, c3) indicate the relative importance of each descriptor.

Table 2: Key Molecular Descriptors in QSAR Models for Xanthone Derivatives

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Electronic | Net atomic charge at C1 (qC1) | The charge at this position can affect interactions with the biological target. nih.govresearchgate.net |

| Electronic | Dipole Moment | Influences the overall polarity and solubility of the molecule. nih.govresearchgate.net |

| Hydrophobic | LogP | Affects the ability of the molecule to cross cell membranes. nih.govresearchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the context of 2-hydroxy-5-methoxyxanthone, molecular docking can be used to predict how it binds to the active site of a specific protein target, such as an enzyme or a receptor. The process involves preparing the three-dimensional structures of both the ligand (the xanthone derivative) and the protein. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on their binding affinity.

The binding affinity is typically expressed as a negative score in kcal/mol, with more negative values indicating a stronger predicted interaction. These scores help in ranking different compounds and prioritizing those with the best potential for biological activity. The resulting docked poses also provide a detailed view of the ligand's conformation within the binding site.

Beyond predicting the binding affinity, molecular docking provides crucial information about the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include:

Hydrogen Bonds: The hydroxyl group of 2-hydroxy-5-methoxyxanthone is a potential hydrogen bond donor, while the carbonyl oxygen and the methoxy (B1213986) oxygen can act as hydrogen bond acceptors. These can form strong interactions with polar amino acid residues like serine, threonine, and glutamine.

Hydrophobic Interactions: The aromatic rings of the xanthone core can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The planar aromatic system of the xanthone can also participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine and tryptophan.

By identifying these critical interactions, researchers can understand the molecular basis of the compound's activity and can rationally design modifications to enhance its binding affinity and selectivity.

Table 3: Potential Interactions of 2-hydroxy-5-methoxyxanthone with Protein Residues

| Interaction Type | Potential Interacting Group on Xanthone | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond (Donor) | 2-hydroxyl group | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | 9-carbonyl oxygen, 5-methoxy oxygen | Arginine, Lysine, Serine |

| Hydrophobic Interaction | Xanthone aromatic rings | Leucine, Isoleucine, Valine |

| Pi-Pi Stacking | Xanthone aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。